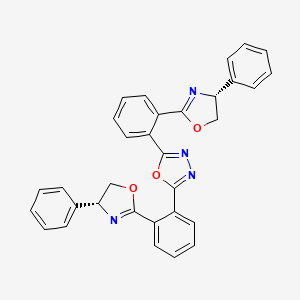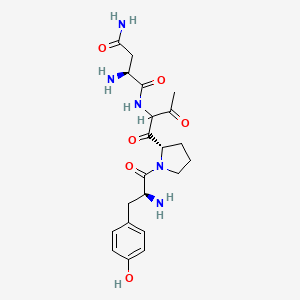
(2S)-2-Amino-N1-(1-((S)-1-((S)-2-amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidin-2-yl)-1,3-dioxobutan-2-yl)succinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S)-2-Amino-N1-(1-((S)-1-((S)-2-amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidin-2-yl)-1,3-dioxobutan-2-yl)succinamide” is a complex organic molecule that features multiple functional groups, including amino, hydroxy, and amide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino and hydroxy groups: These functional groups can be introduced through selective functionalization reactions.
Coupling reactions: The final compound is assembled through coupling reactions that link the various fragments together.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines.
Substitution: The amino groups can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the amide groups would yield primary or secondary amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of amino and hydroxy groups suggests that it could interact with biological molecules such as proteins and enzymes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its structure suggests that it could act as an inhibitor or modulator of specific biological pathways.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it could bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests that it could form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets.
類似化合物との比較
Similar Compounds
(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: A simpler compound with similar functional groups.
N1-(1-((S)-1-((S)-2-amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidin-2-yl)-1,3-dioxobutan-2-yl)succinamide: A compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of “(2S)-2-Amino-N1-(1-((S)-1-((S)-2-amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidin-2-yl)-1,3-dioxobutan-2-yl)succinamide” lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties.
特性
分子式 |
C21H29N5O6 |
|---|---|
分子量 |
447.5 g/mol |
IUPAC名 |
(2S)-2-amino-N-[1-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]-1,3-dioxobutan-2-yl]butanediamide |
InChI |
InChI=1S/C21H29N5O6/c1-11(27)18(25-20(31)14(22)10-17(24)29)19(30)16-3-2-8-26(16)21(32)15(23)9-12-4-6-13(28)7-5-12/h4-7,14-16,18,28H,2-3,8-10,22-23H2,1H3,(H2,24,29)(H,25,31)/t14-,15-,16-,18?/m0/s1 |
InChIキー |
SXLGVIAVFYWTSW-GXHPLKFQSA-N |
異性体SMILES |
CC(=O)C(C(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N)NC(=O)[C@H](CC(=O)N)N |
正規SMILES |
CC(=O)C(C(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N)NC(=O)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[6-Chloro-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12899563.png)

![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B12899571.png)
![[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12899581.png)
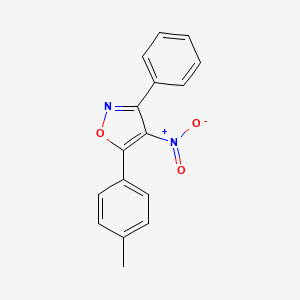
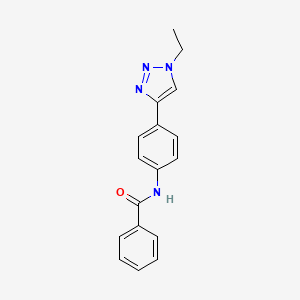
![Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12899606.png)
![4-([1,1'-Biphenyl]-3-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12899608.png)
![N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899614.png)
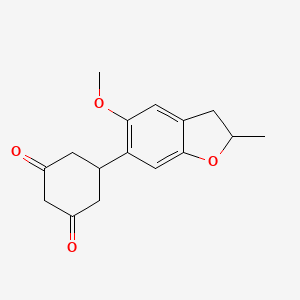

![1-[5-Benzyl-4-hydroxy-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B12899631.png)
![2-[(Diphenylphosphoryl)methyl]cyclohexan-1-one](/img/structure/B12899632.png)
